

Fmoc-D-Ala-OPfp: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-D-Ala-OPfp*

Cat. No.: *B056536*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure formation of amide bonds is paramount. The choice of activating agent for the incoming amino acid is a critical determinant of yield, purity, and the preservation of chiral integrity. Among the arsenal of available methods, the use of pre-activated esters, particularly pentafluorophenyl (Pfp) esters, has emerged as a robust and highly effective strategy. This guide provides a comprehensive technical overview of N- α -Fmoc-D-alanyl-pentafluorophenyl ester (**Fmoc-D-Ala-OPfp**), a key building block for the incorporation of D-alanine in peptide sequences.

This document will delve into the core chemical principles of **Fmoc-D-Ala-OPfp**, its synthesis, its application in SPPS, and the technical rationale behind its use, providing researchers with the foundational knowledge to effectively integrate this reagent into their workflows.

Core Compound Specifications

A foundational understanding of **Fmoc-D-Ala-OPfp** begins with its key chemical identifiers and properties.

Property	Value	Source(s)
CAS Number	125043-04-1	[1][2]
Molecular Formula	C ₂₄ H ₁₆ F ₅ NO ₄	[2]
Molecular Weight	477.38 g/mol	[1]
Synonyms	Fmoc-D-Alanine Pentafluorophenyl Ester, (R)- perfluorophenyl 2-(((9H- fluoren-9- yl)methoxy)carbonylamino)pro- panoate	
Appearance	White to off-white powder	
Storage Conditions	2-8°C	

The Chemistry of Pentafluorophenyl Esters: A Mechanistic Overview

The efficacy of **Fmoc-D-Ala-OPfp** is rooted in the chemical properties of the pentafluorophenyl group. The five highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring. This effect renders the pentafluorophenoxide an excellent leaving group, making the ester's carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

The high reactivity of Pfp esters translates into significantly faster coupling kinetics compared to other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. This rapid reaction rate is a cornerstone of its utility, as it minimizes the time the activated amino acid is exposed to the basic conditions of the coupling environment, thereby reducing the risk of undesirable side reactions, most notably racemization.[3]

Synthesis of Fmoc-D-Ala-OPfp

The preparation of **Fmoc-D-Ala-OPfp** is typically achieved through the esterification of Fmoc-D-Ala-OH with pentafluorophenol. A common and effective method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent.

Experimental Protocol: Synthesis of Fmoc-D-Ala-OPfp

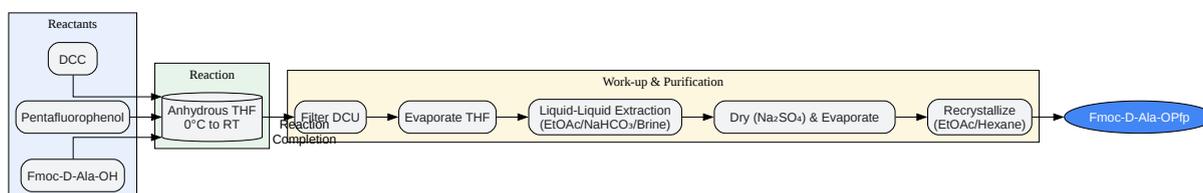
Materials:

- Fmoc-D-Ala-OH
- Pentafluorophenol (PFP-OH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve Fmoc-D-Ala-OH (1 equivalent) and pentafluorophenol (1 equivalent) in anhydrous THF.
- Cool the solution to 0°C using an ice bath.
- Add DCC (1.1 equivalents) to the solution with continuous stirring.
- Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure **Fmoc-D-Ala-OPfp**.^[4]



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Caption: Workflow for the synthesis of **Fmoc-D-Ala-OPfp**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Ala-OPfp is a ready-to-use activated amino acid derivative for incorporation into a peptide sequence during Fmoc-based SPPS. The use of a pre-activated ester simplifies the

coupling step by eliminating the need for in-situ activation, which can sometimes lead to side reactions.

Experimental Protocol: Coupling of Fmoc-D-Ala-OPfp in SPPS

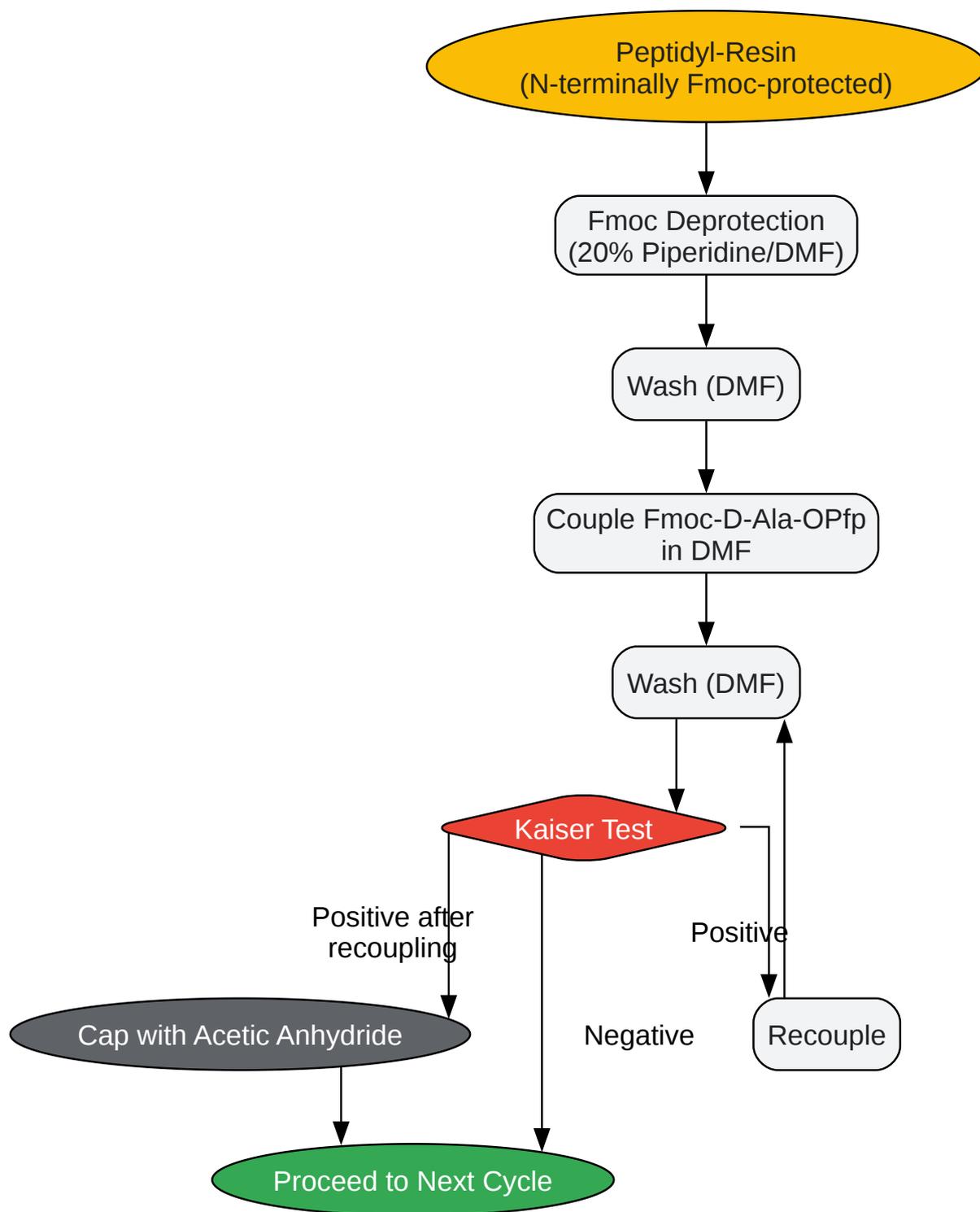
Materials:

- Resin-bound peptide with a free N-terminal amine
- **Fmoc-D-Ala-OPfp**
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Reagents for Kaiser test

Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the N-terminal Fmoc protecting group.
- Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
- Coupling: a. In a separate vial, dissolve **Fmoc-D-Ala-OPfp** (typically 1.5-3 equivalents relative to the resin loading) in a minimal volume of DMF. b. Add the activated amino acid solution to the deprotected peptidyl-resin. c. Agitate the mixture gently for 1-2 hours at room temperature.
- Washing: Wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.

- Monitoring the Coupling Reaction (Kaiser Test): a. Take a small sample of the resin beads (10-15 beads). b. Add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol).[5] c. Heat the sample at 100-110°C for 5 minutes.[5] d. Interpretation:
 - Colorless or yellow beads: Coupling is complete. Proceed to the deprotection of the newly added residue for the next cycle.
 - Blue or purple beads: Coupling is incomplete, indicating the presence of free primary amines.[1][6]
- Recoupling (if necessary): If the Kaiser test is positive, repeat the coupling step (Step 4) with a fresh solution of **Fmoc-D-Ala-OPfp**.
- Capping (optional but recommended for difficult couplings): If the coupling remains incomplete after a second attempt, cap the unreacted amines using an acetylating agent like acetic anhydride to prevent the formation of deletion sequences.



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